molecular formula C10H8ClN3O B1467182 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1493659-46-3

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467182
CAS RN: 1493659-46-3
M. Wt: 221.64 g/mol
InChI Key: BEXZFRLJUSLDMG-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The compound also contains a 2-chloro-4-methylphenyl group and a carbaldehyde group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a Huisgen cycloaddition or a variant thereof. This is a [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a 2-chloro-4-methylphenyl group at one carbon atom of the triazole ring, and a carbaldehyde group (a formyl group, -CHO) at the 4-position of the triazole ring .


Chemical Reactions Analysis

As a derivative of 1,2,3-triazole, this compound might participate in various chemical reactions. The reactivity of the compound could be influenced by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence its properties .

Scientific Research Applications

Synthesis of Dithiocarbamate Complexes

This compound serves as a precursor in the synthesis of dithiocarbamate complexes, which are of interest due to their potential biological activities and industrial applications. The synthesized complexes can be characterized using techniques like NMR, FT-IR, CHNS, and Mass Spectrometry .

Development of Analytical Methods

Researchers have utilized derivatives of this compound in the development of Cloud Point Extraction (CPE) methods for the determination of trace elements like lead. This involves complexation with the analyte ion and extraction into a surfactant-rich phase for analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would be defined by the type of reaction .

Safety and Hazards

Like all chemicals, safe handling is crucial. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

The future directions in the study of this compound would depend on its potential applications. It could be explored for use in medicinal chemistry, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZFRLJUSLDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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